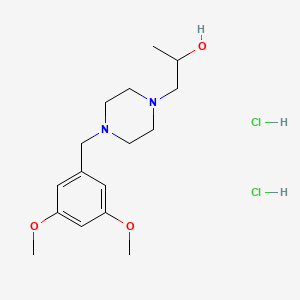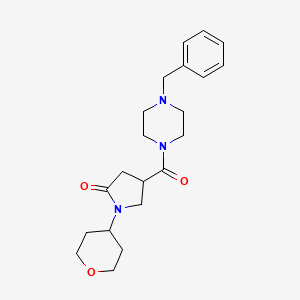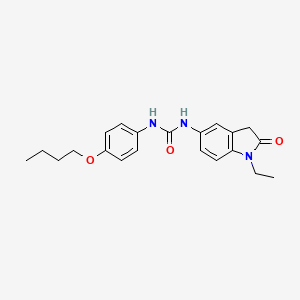
1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C16H28Cl2N2O3 and its molecular weight is 367.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Applications
One area of application involves the synthesis of polyamides incorporating specific structures for enhanced properties. Hattori and Kinoshita (1979) described the synthesis of polyamides containing nucleobases like theophylline and thymine through reactions involving diamines such as piperazine. These polyamides exhibit solubility in various solvents, including water, suggesting potential applications in biocompatible materials and drug delivery systems (Hattori & Kinoshita, 1979).
Pharmaceutical Chemistry and Drug Design
In pharmaceutical chemistry, piperazine derivatives are explored for their potential as dual-acting agents. Marvanová et al. (2016) investigated new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, showcasing the importance of piperazine in designing compounds with potential antihypertensive properties. The study highlights the role of solid-state NMR and IR spectroscopy in determining the protonation states of nitrogen atoms in the piperazine ring, offering insights into the molecular structures crucial for pharmaceutical applications (Marvanová et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity also represent a significant area of application. Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives incorporating piperazine carboxamides, demonstrating moderate to good antimicrobial activities against various bacterial and fungal strains. This study illustrates the potential of structurally similar compounds in developing new antimicrobial agents, highlighting the versatility of piperazine derivatives in medicinal chemistry (Jadhav et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Compounds with similar structures have been found to inhibit serotonin, norepinephrine, and dopamine transporters (sert, net, and dat, respectively) .
Biochemical Pathways
Similar compounds have been found to impact the function of bacteria by irreversibly damaging their cell membranes, resulting in cytoplasmic components leakage .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to have outstanding antibacterial activity against certain strains of bacteria .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-13(19)11-17-4-6-18(7-5-17)12-14-8-15(20-2)10-16(9-14)21-3;;/h8-10,13,19H,4-7,11-12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFWHRXMJKMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC2=CC(=CC(=C2)OC)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2594491.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)

![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)
![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)
![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)



